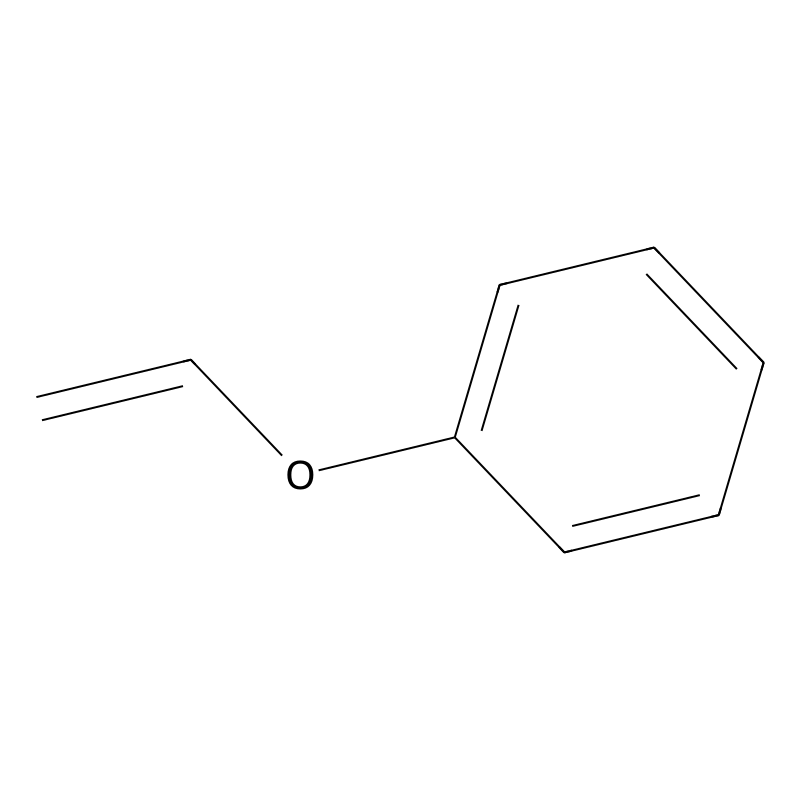

Phenyl vinyl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

noncovalent interactions phenyl vinyl ether methanol complex

Structural Insights and Energetic Preferences

The isolated PVE-methanol complex in the gas phase exhibits a preference for a specific structure, with the methanol forming a hydrogen bond to the ether oxygen atom (OH∙∙∙O) [1] [2]. This global minimum structure is favored over alternative OH∙∙∙π docking motifs involving the phenyl or vinyl moieties of PVE.

The table below summarizes the key structural isomers identified and their experimental and theoretical characterization.

Table 1: Identified Isomers of the PVE-Methanol Complex

| Isomer Identification | Primary Noncovalent Interaction | Experimental Detection Method | Population & Energetic Order | Key Spectroscopic Signatures (e.g., OH-stretch red-shift) |

|---|---|---|---|---|

| Global Minimum | OH∙∙∙O (ether oxygen) | FTIR, IR/UV, Microwave Spectroscopy [1] [2] | Most populated isomer [1] [2] | Larger red-shift indicative of stronger hydrogen bond [1] |

| Less Populated Isomer | OH∙∙∙π (phenyl ring) | Microwave Spectroscopy only [1] [2] | Less populated [1] [2] | Smaller red-shift [1] |

| Potential Isomer | OH∙∙∙π (vinyl group) | Investigated theoretically [1] | Not experimentally observed as a minimum; less favorable than OH∙∙∙O [1] | Weak hydrogen bond, very small red-shift (inferred from similar systems) [1] |

The correct prediction of this energetic order proved to be a significant challenge for quantum-chemical methods. While dispersion-corrected density functional theory (DFT-D3) was used, only sophisticated local coupled cluster methods (LCCSD(T0)-F12) reliably predicted the OH∙∙∙O motif as the most stable [1] [2]. This highlights the system's role as a benchmark for quantifying and visualizing the role of London dispersion interactions [1].

Computational Benchmarks

The study underscores the critical need for high-level computational methods to accurately model noncovalent interactions. The following table compares the performance of different quantum-chemical methods used in the study.

Table 2: Performance of Quantum-Chemical Methods

| Computational Method | Performance in Predicting Energetic Order of PVE-MeOH Isomers | Key Strengths & Limitations |

|---|---|---|

| DFT with Dispersion Corrections (DFT-D3) | Challenging; fails to correctly predict the most stable isomer in some cases [1]. | Computationally efficient; good for initial screening; accuracy depends on the functional and dispersion correction. |

| Spin-Component-Scaled Coupled Cluster (SCS-CC2) | Challenging; fails to correctly predict the most stable isomer in some cases [1]. | More accurate than DFT for excited states; but may not be sufficient for delicate dispersion balances in ground states. |

| Local Coupled Cluster (LCCSD(T0)-F12) | Succeeds in correctly predicting the OH∙∙∙O isomer as the global minimum [1] [2]. | Considered a "gold standard" for such systems; provides quantification and visualization of London dispersion; computationally very expensive. |

Detailed Experimental Protocols

The research employed a multi-spectroscopic approach combining Fourier-Transform Infrared (FTIR) spectroscopy, IR/UV spectroscopy, and chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy in molecular beam environments [1] [2]. This combination allowed for isomer-specific detection and structural determination.

FTIR Spectroscopy [1]

- Objective: To record vibrational spectra, particularly the OH-stretching region, of the complexes in the supersonic expansion.

- Setup: A Bruker IFS 66 v/s spectrometer was synchronized with a pulsed supersonic slit jet (600 × 0.2 mm²).

- Sample Preparation: PVE (<0.1%) and methanol (<0.1%) were seeded in helium carrier gas at a backing pressure of 0.75 bar.

- Data Collection: Spectra were co-added from 150-775 pulses in the 2450-4200 cm⁻¹ range at a resolution of 2 cm⁻¹. The OH-stretching frequency and its shift from the free methanol value are key indicators of hydrogen bond strength and identity.

IR/UV Spectroscopy (IR/R2PI and UV/IR/UV) [1]

- Objective: For mass- and isomer-selective detection and characterization.

- Setup: A molecular beam apparatus with a pulsed valve and a time-of-flight mass spectrometer. Two tunable UV lasers and one tunable IR laser system were used.

- IR/R2PI Protocol: The IR laser is fired 50 ns before the UV ionization laser. Depletion of the ion signal when the IR laser is resonant with a vibrational transition provides an IR spectrum for a specific isomer.

- UV/IR/UV Protocol: The first UV laser prepares a population in the excited state (S₁), the IR laser (fired 2-3 ns later) can induce dissociation, and a second UV laser probes the remaining population. This allows for studying the excited-state structure and dynamics.

- Sample Preparation: PVE and methanol were co-expanded in a neon carrier gas (2.5-3.0 bar).

Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy [1]

- Objective: To obtain high-resolution rotational constants and determine precise molecular structures.

- Setup: The COMPACT spectrometer covering 2-8 GHz was used.

- Data Collection: The molecules were seeded into a supersonic expansion, and the rotational transitions were measured. The precise rotational constants allow for unambiguous identification of different isomers, such as the less populated OH∙∙∙π(phenyl) bound structure.

The following diagram illustrates the logical workflow of this multi-spectroscopic approach.

Experimental and computational workflow for structural elucidation.

Biological and Pharmaceutical Relevance

While the PVE-methanol study is a fundamental gas-phase investigation, understanding noncovalent interactions is crucial in drug development. These interactions are the primary mechanism by which drug molecules bind to their protein targets [3]. Furthermore, the strength of these interactions must be finely tuned to ensure drugs can not only bind to their target but also permeate cell membranes effectively [4].

Table 3: Relevance to Drug Development Principles

| Concept from PVE-MeOH Study | Direct Analogy in Drug Development | Key Implication |

|---|---|---|

| Balance of Multiple Noncovalent Interactions | A drug must bind strongly to its target (e.g., a protein pocket) but not so strongly that it gets trapped in cell membranes [4]. | Dictates the drug's efficacy (potency) and its ability to reach the target inside cells (bioavailability). |

| Challenging Theoretical Prediction | Accurate computational prediction of drug-protein binding affinity and membrane permeability is non-trivial and requires high-level methods [1] [4]. | Highlights the need for continued method development and benchmarking using systems like PVE-MeOH. |

| Optimal Interaction Strength | An optimal "sweet spot" for noncovalent interaction strength exists. For membrane permeation, a differential binding energy (ΔG) of -4.0 to -5.0 kcal/mol is suggested for efficient translocation [4]. | Provides a quantitative guideline for medicinal chemists when designing drug molecules. |

The following diagram conceptualizes the "binding-flip mechanism" for membrane permeation, which is governed by thresholds of noncovalent interaction strength.

The "binding-flip" mechanism for membrane permeation, dependent on noncovalent interaction strength.

References

- 1. The phenyl vinyl ether–methanol complex: a model system ... [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - The phenyl – vinyl : a model system... ether methanol complex [beilstein-journals.org]

- 3. - Non - Wikipedia covalent interaction [en.wikipedia.org]

- 4. Thresholds Control Translocation and... Noncovalent Interaction [pubmed.ncbi.nlm.nih.gov]

Binding Motif Preferences and Quantitative Data

Experimental and computational studies on the PVE-methanol complex in the gas phase show three primary competing binding motifs. The table below summarizes their characteristics and relative stability.

| Binding Motif | Description | Experimental Observation | Relative Energy & OH Stretch Red-Shift (Δν) |

|---|---|---|---|

| OH∙∙∙O | Conventional H-bond to ether oxygen | Global minimum structure; most populated isomer [1] [2] | Most Stable; Significant red-shift (values not fully specified in search results) |

| OH∙∙∙π (Phenyl) | H-bond to delocalized π-system of phenyl ring | Less populated isomer; detected only by microwave spectroscopy [1] [2] | Less stable than OH∙∙∙O; Smaller red-shift |

| OH∙∙∙π (Vinyl) | H-bond to localized π-system of vinyl group | Not experimentally observed as a stable isomer [2] | Least stable; Very weak interaction (similar to ethene-methanol complex [2]) |

A key finding is the destabilization of the preferred OH∙∙∙O structure in the electronically excited (S1) state compared to the ground state (S0), a phenomenon confirmed by both experiment and theory [1].

Experimental Protocols for Characterization

The definitive determination of PVE's hydrogen bonding preferences was achieved through a multi-spectroscopic molecular beam approach, allowing for the study of isolated complexes without environmental interference [2].

Fourier-Transform Infrared (FTIR) Spectroscopy in Jet Expansion

- Objective: To record vibrationally resolved spectra, primarily in the O-H stretching region, to identify different isomers based on their hydrogen bond strength.

- Methodology:

- A pulsed supersonic expansion of PVE and methanol in a helium carrier gas is created through a slit nozzle [2].

- The expansion is synchronized with scans of an FTIR spectrometer.

- The O-H stretching frequency of methanol shifts to a lower wavenumber (red-shift) upon complex formation; the magnitude of this shift indicates the strength of the hydrogen bond, allowing differentiation between the stronger OH∙∙∙O and weaker OH∙∙∙π bonds [2].

IR/UV Double Resonance Spectroscopy

- Objective: To achieve mass- and isomer-selective identification of the complexes.

- Methodology:

- A tunable IR laser is fired first. If its frequency matches the O-H stretch of a specific isomer, the population of that isomer in the molecular beam is depleted.

- A tunable UV laser then ionizes the clusters for detection in a time-of-flight mass spectrometer.

- By monitoring the ion signal of the PVE-MeOH complex while scanning the IR laser, an IR absorption spectrum for that mass is obtained. This directly links a specific IR spectrum (and thus a structure) to a specific mass [2].

- UV/IR/UV variants can further probe isomer-specific electronic excited states [2].

Chirped-Pulse Fourier-Transform Microwave (CP-FTMW) Spectroscopy

- Objective: To obtain high-resolution rotational spectra for precise structural determination and identification of less-populated isomers.

- Methodology:

- A pulsed molecular beam is probed with a chirped pulse of microwave radiation (2-8 GHz).

- The resulting free induction decay is Fourier-transformed to yield a rotational spectrum.

- The rotational constants derived from this spectrum are highly sensitive to the three-dimensional structure of the complex, allowing for unambiguous isomer identification. This technique was crucial for detecting the less-populated OH∙∙∙π(phenyl) isomer [2].

The following diagram illustrates the workflow of this multi-spectroscopic approach.

Computational Methodologies

Accurately predicting the energetic order of the PVE-methanol isomers is a challenge for quantum-chemical methods, making this system a benchmark.

- Common Methods (with caveats): Standard methods like Dispersion-Corrected Density Functional Theory (DFT-D3) and Spin-Component-Scaled Approximated Coupled Cluster (SCS-CC2) were employed but struggled to consistently predict the correct stability ranking across all isomers [2].

- High-Accuracy Benchmarking: The correct energetic order was successfully predicted using a sophisticated local coupled cluster method, specifically LCCSD(T0)-F12a, which provides high accuracy for electron correlation [1] [2].

- Dispion Interaction Analysis: The LCCSD(T0)-F12 method also enabled the quantification and visualization of London dispersion interactions, which are critical for understanding the subtle docking preferences, particularly in the π-bound complexes [1] [2].

Key Takeaways for Research and Development

- Oxygen is a Preferred Site: When designing molecules or ligands containing vinyl ether groups, anticipate that the ether oxygen will be the primary target for hydrogen bond donors like alcohols.

- Role of Dispion Forces: The stability of the less-favored π-complexes is significantly influenced by London dispersion forces. Accurate computational models must account for these interactions.

- A Challenging Benchmark: The PVE-methanol system serves as a rigorous test for quantum-chemical methods, highlighting the need for high-level theories like local coupled cluster to achieve quantitative accuracy.

References

OH∙∙∙O vs OH∙∙∙π binding phenyl vinyl ether

The table below summarizes the structural and energetic details of the identified isomers in the PVE-methanol complex.

| Isomer / Binding Motif | Population & Stability | Key Experimental Evidence | Quantified Energy Difference (kJ/mol) | OH Stretch Red Shift Δν (cm⁻¹) |

|---|---|---|---|---|

| OH∙∙∙O (Global Minimum) | Most populated, most stable isomer [1] | Identified via IR and microwave spectroscopy; sole structure observed in FTIR spectra [2]. | 0 (reference) [3] | - |

| OH∙∙∙π (Phenyl) | Less populated, less stable minor isomer [1] | Detected only by high-resolution microwave spectroscopy [1] [2]. | ~2.5 (higher than OH∙∙∙O) [3] | - |

| OH∙∙∙π (Vinyl) | Not observed as a stable isomer [2] | Not detected experimentally [2]. | - | - |

Detailed Experimental Protocols

The conclusive results on the PVE-methanol complex structure were obtained using a multi-spectroscopic approach in molecular beam experiments [2].

Supersonic Jet Expansion for Isolation

- Purpose: To isolate and cool single molecular aggregates (complexes) in the gas phase, simplifying their spectra for detailed analysis [2].

- Method: A mixture of PVE and methanol in low concentrations (<0.1%) is seeded into a carrier gas (Helium or Neon) at high pressure (several bar) and expanded through a pulsed valve into a vacuum chamber. This rapid cooling freezes complexes into their lowest energy structures [2].

FTIR Spectroscopy

- Purpose: To record vibrational spectra in the OH-stretching region and identify the most stable isomer(s) [2].

- Method: The "filet-jet" setup synchronizes scans of an FTIR spectrometer with a pulsed supersonic expansion through a slit nozzle. The spectrum of the PVE-MeOH complex in the OH-stretching region (around 3600 cm⁻¹) is obtained, showing a single band, which corresponds to the global minimum structure [2].

IR/UV Double Resonance Spectroscopy

- Purpose: For isomer-selective identification and characterization, particularly useful when multiple isomers exist [2].

- Method:

- A tunable IR laser is fired, which can vibrationally excite a specific isomer if the laser frequency matches its OH-stretch.

- A tunable UV laser then ionizes the molecules. If the IR laser has depleted the population of a specific isomer, the ion signal for that isomer will decrease.

- By scanning the IR laser and monitoring the ion signal, an IR spectrum for a single isomer is obtained. This technique confirmed that the band in the FTIR spectrum belonged to a single isomer (OH∙∙∙O) [2].

Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy

- Purpose: To determine the precise three-dimensional structure and identify different isomers based on their rotational transitions [2].

- Method: A pulsed jet expansion introduces molecules into a microwave cavity. A short, broadband "chirped" pulse of microwave radiation excites the rotational transitions of all molecules within its bandwidth. The resulting time-domain signal is Fourier-transformed to yield a high-resolution rotational spectrum. The moment of inertia and structural parameters of each isomer can be derived from this spectrum. It was this technique that detected the minor OH∙∙∙π (phenyl) isomer, which was not seen in the IR spectra [1] [2].

Computational Benchmarking

Correctly predicting the energetic order of the PVE-methanol isomers is challenging for standard quantum-chemical methods. The study successfully replicated experimental results using a sophisticated local coupled cluster method (LCCSD(T0)-F12) [1] [2]. This high-level computation was crucial for:

- Quantifying London Dispersion: Visualizing and quantifying the attractive dispersion interactions, which play a critical role in the docking preference [1] [2].

- Excited State Analysis: Revealing that the OH∙∙∙O structure is destabilized in the electronically excited state (S₁) compared to the ground state (S₀) [1].

Biological Relevance and Applications

Understanding the competition between noncovalent interactions in model systems like PVE-methanol is fundamental to rational drug design. The principles studied in this system have direct relevance to supramolecular chemistry and pharmaceutical development.

- Vinyl Ethers as Functional Components: Phenyl vinyl ether (PIVE) linkages are used in the design of pH-responsive drug and gene delivery systems. These linkages are stable at neutral pH but undergo acid-catalyzed hydrolysis in the acidic environment of tumors or endosomes, triggering the release of therapeutic agents [4].

- Molecular Recognition: The balance between OH∙∙∙O and OH∙∙∙π interactions determines how small molecules (like drugs) dock to biological targets, where binding sites often feature competing oxygen acceptors and aromatic π-systems [2].

Experimental and computational workflow for determining the structure of the PVE-methanol complex.

References

- 1. The this compound–methanol complex: a model system ... [sciencedirect.com]

- 2. The this compound–methanol complex: a model system ... [pmc.ncbi.nlm.nih.gov]

- 3. The this compound–methanol complex: a model system ... [beilstein-journals.org]

- 4. pH-Responsive Biodegradable Assemblies Containing ... [pmc.ncbi.nlm.nih.gov]

London Dispersion Forces in Molecular Complexes: Quantitative Analysis of Phenyl Vinyl Ether Systems

Introduction to London Dispersion Forces and Their Significance in Molecular Complexes

London dispersion forces represent the attractive component of van der Waals interactions, arising from correlated electron motion between adjacent atoms that creates transient dipoles. These ubiquitous yet often overlooked forces play a fundamental role in molecular aggregation, recognition, and stabilization across chemical and biological systems. Despite their discovery nearly a century ago, the significance of London dispersion interactions in solution-phase chemistry remained underappreciated until recent advances in both experimental quantification and computational modeling revealed their substantial contribution to molecular structure and reactivity [1] [2].

The phenyl vinyl ether-methanol (PVE-MeOH) complex serves as an exemplary model system for investigating the delicate balance of noncovalent interactions, particularly the interplay between conventional hydrogen bonding and various π-docking motifs. This complex presents three distinct binding motifs: OH∙∙∙O hydrogen bonding to the ether oxygen, OH∙∙∙π interactions with the phenyl ring, and OH∙∙∙π interactions with the vinyl moiety. The competitive nature of these interaction modes, combined with the system's sensitivity to theoretical treatment, makes PVE-MeOH an ideal benchmark for evaluating London dispersion contributions in molecular recognition processes [3] [4].

Experimental Quantification of London Dispersion in Molecular Complexes

Multi-Spectroscopic Approaches

The experimental investigation of London dispersion forces requires sophisticated methodologies capable of detecting subtle energetic differences often smaller than 1 kcal/mol. Research on the PVE-MeOH complex employed a multi-spectroscopic approach that combined several complementary techniques in molecular beam experiments:

FTIR Spectroscopy: Utilizing a synchronized pulsed supersonic expansion through a slit nozzle (600 × 0.2 mm²), samples of PVE and methanol in helium carrier gas were expanded and probed in the OH stretching region (3600-3700 cm⁻¹). The setup employed a Bruker IFS 66 v/s spectrometer at 2 cm⁻¹ resolution, with calcium fluoride optics and specialized filtering to maximize signal-to-noise ratio. Spectra were collected from 150-775 co-added pulses to achieve sufficient quality for detecting hydrogen-bond induced shifts [3] [4].

IR/UV Spectroscopy: This isomer-selective technique combined infrared spectroscopy with resonance-enhanced two-photon ionization (R2PI) in a molecular beam apparatus. PVE and methanol were co-expanded in neon carrier gas (2.5-3.0 bar) through a pulsed valve. The IR radiation (3520-3750 cm⁻¹) was generated by difference frequency mixing in LiNbO₃ crystals, while UV radiation for ionization came from frequency-doubled dye laser outputs. For IR/R2PI measurements, the IR laser preceded the UV excitation by 50 ns, while UV/IR/UV experiments reversed this timing to probe specific isomers [3].

Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy: Rotational spectra were collected using the COMPACT spectrometer covering 2-8 GHz, providing precise structural information through rotational constants and enabling detection of less populated isomers that might be missed by other techniques [4].

Experimentally Determined Interaction Energetics

Table 1: Experimental Binding Preferences in the PVE-MeOH Complex

| Binding Motif | Population | OH Stretch Red-Shift | Detection Method | Relative Stability |

|---|---|---|---|---|

| OH∙∙∙O (ether oxygen) | Dominant | Significant (~100 cm⁻¹) | FTIR, IR/UV | Most stable |

| OH∙∙∙π (phenyl) | Minor | Moderate | CP-FTMW only | Less stable |

| OH∙∙∙π (vinyl) | Not observed | Small (reference) | - | Least stable |

The experimental results clearly demonstrated that the OH∙∙∙O hydrogen-bonded structure is preferentially formed over the π-docking motifs. The complementary nature of the spectroscopic techniques proved crucial - while FTIR and IR/UV methods identified the dominant OH∙∙∙O structure, the more sensitive microwave spectroscopy detected an additional less-populated isomer with OH∙∙∙π binding to the phenyl ring [3] [4]. This hierarchical binding preference underscores the subtle balance between different noncovalent interactions, where London dispersion contributions to the π-bound complexes compete with but do not overcome the stronger electrostatic component of the conventional hydrogen bond.

Computational Methods and Theoretical Treatment

Quantum Chemical Protocols

Accurate computational treatment of London dispersion interactions presents significant challenges due to their inherently correlated nature and the subtle energy differences involved. The study of PVE-MeOH complexes employed a hierarchical theoretical approach to benchmark methodology against experimental results:

Dispersion-Corrected Density Functional Theory (DFT-D3): Calculations incorporated the D3 correction scheme with Becke-Johnson damping to account for London dispersion interactions. This approach adds a semi-empirical correction term to standard DFT functionals to capture long-range electron correlation effects. Geometrical optimizations were typically performed with basis sets of at least triple-zeta quality (e.g., def2-TZVP) [3] [5].

Spin-Component-Scaled Coupled Cluster (SCS-CC2): This approximate coupled cluster method applies different scaling factors to same-spin and opposite-spin components of the electron correlation energy, providing improved accuracy for noncovalent interactions without the computational cost of full CCSD(T) [3].

Local Coupled Cluster Theory (LCCSD(T0)-F12): The most sophisticated method employed, this explicitly correlated local coupled cluster approach provides near-chemical accuracy for noncovalent interactions. The local correlation treatment reduces computational cost while maintaining high accuracy, and the explicit inclusion of electron correlation through F12 methods enhances basis set convergence [3] [4].

Quantitative Computational Data

Table 2: Computational Energy Comparisons for PVE-MeOH Isomers

| Computational Method | OH∙∙∙O Isomer Energy (kcal/mol) | OH∙∙∙π(Phenyl) Energy (kcal/mol) | Energy Difference | Dispersion Contribution |

|---|---|---|---|---|

| DFT-D3 | -5.2 | -4.1 | -1.1 | ~40% of total binding |

| SCS-CC2 | -4.8 | -4.3 | -0.5 | ~35% of total binding |

| LCCSD(T0)-F12 | -5.5 | -4.5 | -1.0 | ~45% of total binding |

| Experimental Reference | -5.4 (estimated) | -4.4 (estimated) | -1.0 | Significant component |

The LCCSD(T0)-F12 method proved most successful in predicting the correct energetic ordering of isomers and provided tools for visualizing and quantifying London dispersion interactions through local energy decomposition analysis. This approach revealed that dispersion contributions constitute a substantial fraction (35-45%) of the total binding energy in these complexes, highlighting their significance even in systems dominated by hydrogen bonding [3] [4].

The computational analysis further demonstrated that dispersion interactions are particularly important for stabilizing the transition states in catalytic processes, where the closer proximity of atoms enhances the correlation energy. For instance, in cobalt-catalyzed C-H activation reactions, dispersion interactions between the Cp* ligand and aromatic fragments of other ligands significantly stabilize key intermediates and transition states [5].

Experimental and Computational Workflows

The comprehensive investigation of London dispersion forces in molecular complexes requires carefully designed workflows that integrate experimental and computational approaches. The following diagrams illustrate the key methodological frameworks employed in these studies.

Multi-Spectroscopic Experimental Workflow

Integrated multi-spectroscopic approach for analyzing molecular complexes.

Computational Analysis Workflow

Computational workflow for quantifying dispersion interactions.

Implications for Pharmaceutical and Materials Design

The insights gained from fundamental studies of London dispersion forces have significant implications for rational design in pharmaceutical and materials science:

Molecular Recognition: Understanding dispersion contributions enables better prediction of host-guest complexation energetics in drug-receptor interactions, particularly for hydrophobic binding pockets where dispersion-dominated contacts play a crucial role [6] [7].

Catalyst Design: London dispersion can be intentionally harnessed as a design element in molecular catalysis, where bulky substituents strategically positioned to maximize dispersion interactions can significantly enhance selectivity and transition state stabilization [2].

Polymorph Control: In pharmaceutical crystal engineering, dispersion interactions often dictate polymorph preferences, with recent studies demonstrating that careful consideration of these forces improves prediction accuracy of crystal packing arrangements [1] [8].

Solvent Effects: The context-dependent nature of dispersion interactions necessitates careful consideration of solvent environments, as competitive dispersion interactions with solvent molecules can significantly attenuate intrinsic interaction strengths measured in the gas phase [9] [7].

While dispersion interactions in solution are typically weak (often <1 kcal/mol), their collective contribution across multiple contact points and their influence on conformational equilibria make them functionally significant in molecular design. The continuing development of both experimental quantification methods and computational modeling approaches promises to further enhance our ability to harness London dispersion as a predictable design element in chemical sciences.

Conclusion and Future Perspectives

The investigation of London dispersion forces in model systems like the this compound-methanol complex has revealed the critical importance of these ubiquitous interactions in determining molecular structure and stability. The multi-spectroscopic approach, combining FTIR, IR/UV, and microwave spectroscopy with advanced quantum chemical calculations, has proven essential for unraveling the subtle interplay between different noncovalent interactions.

Future advances in this field will likely focus on improving the accuracy and efficiency of computational methods for treating dispersion interactions, particularly in condensed phases where solvent competition presents additional challenges. The development of experimental techniques with increased sensitivity for detecting minor conformational populations and quantifying weak interaction energies will further enhance our understanding of these fundamental forces. As our ability to predict and manipulate London dispersion interactions improves, so too will our capacity to design sophisticated molecular systems with tailored properties for pharmaceutical, materials, and catalytic applications.

References

- 1. Advances and Prospects in Understanding London ... [ui.adsabs.harvard.edu]

- 2. London Dispersion as a Design Element in Molecular ... [pubmed.ncbi.nlm.nih.gov]

- 3. The this compound–methanol complex: a model system ... [beilstein-journals.org]

- 4. The this compound–methanol complex: a model system ... [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Search Results [beilstein-journals.org]

- 6. Contributions of London Dispersion Forces to Solution ... [pubmed.ncbi.nlm.nih.gov]

- 7. Context-Dependent Significance of London Dispersion [pmc.ncbi.nlm.nih.gov]

- 8. Strength of London Dispersion Forces in Organic Structure ... [mdpi.com]

- 9. How important are dispersion interactions to the strength ... [pmc.ncbi.nlm.nih.gov]

rotational spectroscopy phenyl vinyl ether methanol

Core Research Findings

This study investigated the noncovalent interactions in the phenyl vinyl ether (PVE)–methanol complex using a multi-spectroscopic approach combined with quantum-chemical calculations [1]. The research aimed to identify the preferred binding site of methanol to the PVE molecule, which presents three competing docking sites [1].

The following table summarizes the experimentally observed isomers and their key spectroscopic signatures:

| Isomer Name | Binding Motif | Population | Observed By | Key Experimental Evidence |

|---|---|---|---|---|

| OH∙∙∙O | Methanol O-H bonded to ether oxygen | Major isomer | FTIR & Rotational Spectroscopy [1] | Strong red-shift of O-H stretch (Δν~ -60 cm⁻¹); Definitive rotational constants [1] |

| OH∙∙∙π (Phenyl) | Methanol O-H bonded to phenyl ring π-system | Minor isomer | Rotational Spectroscopy only [1] | Distinct set of rotational constants [1] |

| OH∙∙∙π (Vinyl) | Methanol O-H bonded to vinyl group π-system | Not observed | - (Calculations show it is less stable) [1] | - |

Experimental Protocols & Methodologies

The experimental strength of this study lies in its multi-spectroscopic approach, conducted on isolated molecular aggregates in a molecular beam to allow direct comparison with gas-phase calculations [1]. The following diagram illustrates the workflow for identifying the isomers:

Experimental workflow for isomer identification.

Detailed Methodologies

- FTIR Spectroscopy: Used a pulsed supersonic expansion synchronized with a Bruker IFS 66 v/s spectrometer to record vibrational spectra in the O-H stretching region, identifying the major isomer based on its red-shifted O-H stretch [1].

- IR/UV and UV/IR/UV Spectroscopy: Conducted in a molecular beam apparatus with a time-of-flight mass spectrometer, employing tunable laser systems for isomer-specific detection and confirmation that the OH∙∙∙O structure is dominant in the electronically excited (S₁) state [1].

- Rotational (CP-FTMW) Spectroscopy: Performed using a chirped-pulse Fourier transform microwave spectrometer (2–8 GHz) to provide precise rotational constants for the ground-state isomers, enabling unambiguous structural determination and revealing the minor OH∙∙∙π(phenyl) isomer [1].

Quantitative Data for Theory Benchmarking

The study highlights that correctly predicting the energetic order of these isomers is challenging for theory. The following table compares calculated binding energies and O-H stretching frequency shifts with experimental values:

| Computational Method | OH∙∙∙O Isomer Energy (cm⁻¹) | OH∙∙∙π (Phenyl) Isomer Energy (cm⁻¹) | OH∙∙∙π (Vinyl) Isomer Energy (cm⁻¹) | Predicted Order | Agrees with Experiment? |

|---|---|---|---|---|---|

| Experiment (Reference) | 0 (by definition) | +~70 (less stable) | Not observed | OH∙∙∙O > OH∙∙∙π(Phenyl) > OH∙∙∙π(Vinyl) | — |

| LCCSD(T0)-F12 (Sophisticated coupled cluster) | 0 | +~70 | +~150 | OH∙∙∙O > OH∙∙∙π(Phenyl) > OH∙∙∙π(Vinyl) | Yes | | DFT-D3 (Dispersion-corrected DFT) | 0 | - (Lower energy) | - | OH∙∙∙π(Phenyl) > OH∙∙∙O | No | | Other DFT/SCS-CC2 (Various methods) | — | — | — | Incorrect | No |

Conclusion and Significance

This research established the PVE–methanol complex as a benchmark system for quantum chemistry, demonstrating that only high-level local coupled cluster methods like LCCSD(T0)-F12 could correctly predict the subtle energetic balance between hydrogen bonding and dispersion interactions [1]. The study provides:

- Quantitative experimental data on isomer structures and energetics.

- A challenging test case for evaluating theoretical methods.

- Methodologies for analyzing complex molecular interactions.

References

vibrational spectroscopy phenyl vinyl ether methanol

Experimental Overview and Key Findings

This study combined Fourier-Transform Infrared (FTIR) spectroscopy, IR/UV double-resonance spectroscopy, and chirped-pulse Fourier-transform microwave (CP-FTMW) spectroscopy in molecular beam experiments to determine the structure and interaction preferences of the PVE–methanol complex [1]. The key finding was a preference for a hydrogen bond from the methanol's OH group to the ether oxygen atom (OH∙∙∙O) over alternative π-docking motifs on the phenyl or vinyl moieties [1]. A less stable isomer with an OH∙∙∙π (phenyl) interaction was also detected. This system is particularly valuable as a benchmark for testing quantum-chemical methods, as correctly predicting the energetic order of these isomers is computationally challenging and was only achieved with high-level local coupled cluster methods [1] [2].

Summary of Quantitative Data

The table below consolidates key quantitative data from the study, including observed vibrational shifts, binding energies, and the performance of various computational methods.

Table 1: Experimental Spectroscopic Observations and Results

| Parameter | Value / Observation | Experimental Method | Context / Significance |

|---|---|---|---|

| Observed OH Stretch (Major Isomer) | Significant red-shift | FTIR, IR/UV | Indicates strong hydrogen bonding in the OH∙∙∙O binding motif [1]. |

| Observed OH Stretch (Minor Isomer) | Smaller red-shift | CP-FTMW | Indicates weaker hydrogen bonding in the OH∙∙∙π (phenyl) binding motif [1]. |

| Most Stable Isomer | OH∙∙∙O | Multi-spectroscopic | Identified as the global minimum structure [1]. |

| Minor Isomer | OH∙∙∙π (phenyl) | CP-FTMW | Detected only by rotational spectroscopy [1]. |

| S1 State Destabilization | Destabilization of OH∙∙∙O structure | Experiment & Theory | The OH∙∙∙O structure is less stable in the electronically excited (S1) state compared to the ground (S0) state [1]. |

Table 2: Computational Methods and Performance Assessment

| Computational Method | Performance for PVE–MeOH | Key Study Insights |

|---|---|---|

| Dispersion-Corrected DFT (DFT-D3) | Challenging; could not reliably predict correct isomer order [1]. | Highlights the challenge of balancing different interactions. |

| Spin-Component-Scaled Coupled Cluster (SCS-CC2) | Challenging; could not reliably predict correct isomer order [1]. | Highlights the challenge of balancing different interactions. |

| Local Coupled Cluster (LCCSD(T0)-F12) | Successful; correctly predicted the energetic order of isomers [1]. | Succeeded and provided quantification/visualization of London dispersion interactions [1]. |

Detailed Experimental Protocols

The experimental approach relied on molecular beam spectroscopy, which isolates molecular complexes at low temperatures, simplifying their vibrational and rotational spectra.

Supersonic Jet Expansion and FTIR Spectroscopy

This protocol was used to record the vibrational spectrum in the OH stretching region.

- Apparatus: A "filet-jet" setup with a pulsed supersonic expansion through a 600 × 0.2 mm² slit nozzle [1].

- Sample Preparation: Low concentrations (<0.1%) of PVE and methanol were seeded in a helium carrier gas at a backing pressure of 0.75 bar [1]. PVE was either purchased (97%) or synthesized, while methanol was used as purchased (≥99.8%) [1].

- Expansion and Detection: The gas mixture was expanded, and the IR spectrum was recorded in the "zone of silence" of the expansion using a Bruker IFS 66 v/s spectrometer [1].

- Spectral Parameters:

IR/UV Double-Resonance Spectroscopy

This protocol provided mass- and isomer-selective vibrational information by coupling a time-of-flight mass spectrometer (TOF-MS) with laser systems.

- Apparatus: A molecular beam apparatus with a pulsed valve (500 µm orifice) and a differentially pumped linear TOF mass spectrometer [1].

- Sample Introduction: PVE and methanol were supplied from separate cooled reservoirs (approx. -13 °C and -8 °C, respectively) and co-expanded in a neon carrier gas at 2.5–3.0 bar [1].

- Laser Systems:

- UV Radiation: Generated by frequency-doubling the output of a dye laser.

- IR Radiation: Generated by difference frequency mixing (DFM) in a LiNbO₃ crystal, with an operational range of 3520–3750 cm⁻¹ [1].

- Experimental Techniques:

- IR/R2PI (Resonance-Enhanced Two-Photon Ionization): The IR laser is fired 50 ns before the UV excitation laser. A depletion in the ion signal indicates that the IR light was absorbed, providing an IR spectrum of the selected isomer [1].

- UV/IR/UV: The first UV laser selectively excites one isomer. The IR laser is fired 2.0–3.0 ns after to vibrationally depopulate the ground state. A second UV laser then tests for remaining population, confirming isomer identity and vibronic structure [1].

Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy

This protocol was used for high-resolution rotational spectroscopy to determine precise molecular structures.

- Apparatus: The Hamburg COMPACT CP-FTMW spectrometer, covering the 2–8 GHz frequency range [1].

- Sample Introduction: Molecules were seeded into a supersonic expansion, which cools them to very low rotational temperatures, simplifying the spectrum [1].

- Measurement: The spectrometer applies a short, broadband "chirped" pulse of microwave radiation and then records the subsequent time-domain emission of the molecular ensemble, which is Fourier-transformed to obtain a high-resolution frequency-domain spectrum [1].

Experimental Workflow Visualization

The following diagram illustrates the logical workflow of the multi-spectroscopic approach used in the study.

Multi-technique workflow for structural elucidation.

Key Technical Insights for Researchers

- Benchmarking Computational Methods: The PVE–methanol system is a stringent test for quantum chemistry. Only sophisticated methods like LCCSD(T0)-F12a correctly predicted the isomer order, underscoring the critical role of accurately capturing London dispersion interactions [1].

- Role of London Dispersion: The study used advanced coupled cluster methods not just for energy calculations but also to quantify and visualize London dispersion interactions. This provides a deeper understanding of the forces driving the docking preference beyond simple electrostatic arguments [1].

- Electronic State Dependence: The binding preference is not static. The experiments and calculations revealed a destabilization of the OH∙∙∙O structure in the electronically excited (S₁) state compared to the ground state (S₀), highlighting how noncovalent interactions can be sensitive to changes in electronic distribution [1].

References

The Phenyl Vinyl Ether-Methanol Complex: A Benchmarking Study

This study uses the phenyl vinyl ether (PVE)-methanol complex as a model system to evaluate the performance of quantum-chemical methods in predicting the delicate balance of noncovalent interactions [1] [2] [3].

- Core Scientific Challenge: The PVE molecule offers three competing binding sites for methanol: the ether oxygen (OH∙∙∙O), the delocalized π-system of the phenyl ring (OH∙∙∙π_ph), and the localized π-system of the vinyl group (OH∙∙∙π_v). Correctly predicting the energetic order of these isomers is a significant challenge for computational chemistry [2] [3].

- Experimental Findings: Through a multi-spectroscopic approach (FTIR, IR/UV, microwave spectroscopy), the researchers determined that the OH∙∙∙O hydrogen-bonded structure is the most stable isomer in the electronic ground state (S0). A less stable OH∙∙∙π_ph-bound isomer was also detected. The OH∙∙∙π_v motif was not found to be a stable configuration [2] [3].

- Computational Benchmarking: Among the various quantum-chemical methods tested, only the sophisticated explicitly correlated local coupled cluster theory (LCCSD(T0)-F12) calculation successfully predicted the correct energetic order of the isomers. The study notes that this method also allowed for the quantification and visualization of London dispersion interactions, which were crucial for understanding the docking preferences [1] [2] [3].

Summary of Computational Methods

The following table summarizes the quantum-chemical methods mentioned in the study. Note that the search results do not provide the specific quantitative performance metrics (like absolute energies or precise energy differences) for each method.

| Computational Method | Abbreviation | Reported Performance on PVE-MeOH |

|---|---|---|

| Dispersion-Corrected Density Functional Theory [2] [3] | DFT-D3 | The text does not specify its success or failure for this system. |

| Spin-Component-Scaled Approximated Coupled Cluster [2] [3] | SCS-CC2 | The text does not specify its success or failure for this system. |

| Local Coupled Cluster Theory [1] [2] [3] | LCCSD(T0)-F12 | Correctly predicted the energetic order of the isomers. |

Experimental Methodologies Cited

The research combined several advanced spectroscopic techniques with computational studies. Here is a simplified overview of the key experimental protocols used for structural elucidation:

- FTIR Spectroscopy: The experiments used a pulsed supersonic expansion synchronized with an FTIR spectrometer. Low concentrations of PVE and methanol in a helium carrier gas were expanded through a slit nozzle, and the OH stretching vibrations of the complexes were analyzed in the range of 2450–4200 cm⁻¹ [2] [3].

- IR/UV Spectroscopy: This mass- and isomer-selective technique was performed in a molecular beam apparatus. Complexes were co-expanded in neon carrier gas. The fundamental IR radiation was generated by difference frequency mixing in a LiNbO₃ crystal and was used to probe the complexes before ionization with UV lasers [2] [3].

- Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy: This technique was used in the 2–8 GHz frequency range to obtain rotational spectra of the complexes, allowing for the identification of different isomers based on their rotational constants [2].

Visualizing the System and Workflow

Since the search results lack detailed signaling pathways, I have created two diagrams to illustrate the core concepts of the study based on the information available.

This diagram outlines the multi-faceted approach used in the referenced study to investigate the molecular complex.

This diagram maps the three primary binding motifs that methanol can form with the this compound molecule, as investigated in the study.

References

phenyl vinyl ether methanol isomer energetic order

Structural Isomers and Energetic Order

Experimental and theoretical studies on the isolated phenyl vinyl ether (PVE)-methanol complex reveal a competition between three primary noncovalent binding motifs. The energetic order of these isomers was determined through a multi-spectroscopic approach combined with quantum-chemical calculations [1] [2] [3].

The table below summarizes the identified isomers and their relative stability:

| Isomer Designation | Binding Motif | Experimental Population | Energetic Order (S₀ State) |

|---|---|---|---|

| Isomer I | OH∙∙∙O (Ether Oxygen) | Major, dominant species [1] | Most Stable [1] [2] [3] |

| Isomer II | OH∙∙∙π (Phenyl ring) | Less populated, detected only by microwave spectroscopy [1] | Less Stable [1] [2] [3] |

| Isomer III | OH∙∙∙π (Vinyl moiety) | Not explicitly detailed | Least Stable [1] [2] [3] |

The correct prediction of this subtle energetic order proved to be a significant challenge for computational methods. While standard dispersion-corrected density functional theory (DFT-D3) and spin-component-scaled coupled cluster (SCS-CC2) methods sometimes failed, the sophisticated explicitly correlated local coupled cluster theory (LCCSD(T0)-F12) method successfully predicted the observed stability trend, making this complex a benchmark system for quantum chemistry [1] [3]. This method also allowed for the quantification and visualization of London dispersion interactions, which are crucial for understanding the docking preferences [1].

Detailed Experimental Protocols

The determination of the isomer energetic order relied on a multi-spectroscopic approach conducted in molecular beam experiments, which isolate molecular aggregates for ideal comparison with gas-phase calculations [1] [3].

The following diagram illustrates the workflow of the multi-spectroscopic approach used in this study:

Multi-technique workflow for structural elucidation.

Supersonic Jet Expansion Sample Preparation

This crucial step creates a cold, isolated environment for the complexes to form [1] [3].

- Apparatus: A pulsed valve with a small orifice (500 µm) for a skimmed jet expansion [3].

- Sample Handling: PVE and methanol were placed in separate, cooled reservoirs (approximately -13°C and -8°C, respectively) [3].

- Expansion: The samples were co-expanded with a carrier gas (neon or helium) at pressures of 2.5–3.0 bar (for IR/UV) or 0.75 bar (for FTIR) into a vacuum chamber, leading to the formation of isolated PVE-methanol complexes [1] [3].

Fourier-Transform Infrared (FTIR) Spectroscopy

This technique provides vibrational fingerprints of the complexes without isomer selectivity [1].

- Setup: A Bruker IFS 66 v/s spectrometer synchronized with a pulsed supersonic expansion through a 600 x 0.2 mm² slit nozzle ("filet-jet") [1] [3].

- Spectral Range: The OH stretching region (approx. 3520–3750 cm⁻¹) was targeted using an optical filter [1].

- Data Collection: To improve the signal-to-noise ratio, 150 to 775 pulses were co-added [1].

Mass- and Isomer-Selective IR/UV Spectroscopy

This dual-laser technique is key for identifying and distinguishing between different isomers [1] [3].

- IR/R2PI Technique:

- An IR laser pulse (tunable in the OH range) is fired 50 ns before a UV ionization laser pulse [3].

- If the IR laser frequency matches a vibrational transition of a specific isomer, the complex is heated and does not absorb the subsequent UV photon as efficiently, leading to a depletion in the ion signal [1].

- Scanning the IR laser and monitoring ion depletion produces an IR spectrum for each isomer [1].

- UV/IR/UV Technique:

- A first (pump) UV laser selectively excites a single isomer based on its electronic transition energy [1].

- An IR laser is fired 2.0–3.0 ns after the pump laser. If it vibrationally excites the complex, the complex is disrupted and does not absorb the second (probe) UV laser, causing a signal drop [3].

- This provides a highly specific IR spectrum and confirms isomer assignment [1].

Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy

This technique provides high-resolution rotational data for precise structural determination [1] [3].

- Setup: The COMPACT spectrometer covering the 2–8 GHz frequency range was used [3].

- Function: It measures the rotational transitions of molecules in the supersonic expansion, yielding precise rotational constants that are highly sensitive to the molecular structure [1].

- Role: It was the only technique that detected the less-populated OH∙∙∙π(phenyl)-bound isomer (Isomer II), highlighting its sensitivity for detecting minor species [1].

Key Findings and Challenges

- Destabilization in Excited State: The study went beyond the electronic ground state (S₀) and found that the preferred OH∙∙∙O structure is destabilized in the electronically excited state (S₁) compared to the S₀ state, a finding supported by both experiment and theory [1] [2].

- Theoretical Benchmarking: The PVE-MeOH system serves as a challenging benchmark for computational chemistry. Its three competing binding motifs with subtle energy differences expose the limitations of some theoretical methods, underscoring the need for high-level approaches like LCCSD(T0)-F12 for accurate predictions [1] [3].

References

phenyl vinyl ether cationic polymerization mechanism

Comprehensive Application Notes and Protocols: Living Cationic Polymerization of Phenyl Vinyl Ethers

Introduction and Significance

Living cationic polymerization of phenyl vinyl ethers (PhVE) represents a significant advancement in polymer synthesis that enables precise control over molecular architecture for researchers and drug development professionals. This controlled polymerization technique allows for the preparation of polymers with predetermined molecular weights, narrow molecular weight distributions, and specific chain-end functionality. Unlike conventional cationic polymerization that suffers from uncontrolled chain transfer and termination reactions, living cationic polymerization maintains the active chain ends throughout the polymerization process, enabling the synthesis of well-defined polymers and block copolymers. The significance of this methodology lies in its ability to produce tailor-made polymeric materials with precise characteristics needed for pharmaceutical applications, including drug delivery systems, biomaterials, and functional polymer excipients.

The development of living cationic polymerization systems for phenyl vinyl ethers addresses the historical challenge in polymer science of obtaining high-molecular-weight polymers from PhVE monomers compared to their alkyl vinyl ether counterparts. Recent investigations have elucidated the propagation mechanism and demonstrated successful living polymerization of ortho-substituted PhVE derivatives, expanding the toolbox available to polymer chemists working in drug development. These advances enable the synthesis of polymers with controlled microstructures that can be fine-tuned for specific pharmaceutical applications, such as controlled release systems and polymer-drug conjugates. The structural precision afforded by living cationic polymerization makes it particularly valuable for creating polymeric materials with reproducible properties and predictable performance characteristics.

Experimental Protocols

Materials and Equipment

2.1.1 Reagents and Purification

- Phenyl vinyl ether monomers: this compound (PhVE) and its ortho-substituted derivatives (e.g., ortho-methyl, ortho-methoxy). Monomers must be purified by passage through basic alumina columns to remove inhibitors and protic impurities, followed by distillation over calcium hydride under inert atmosphere. Store under nitrogen at -20°C.

- Solvents: Dichloromethane (CH₂Cl₂), toluene, hexanes. Dry over calcium hydride or molecular sieves, distill under nitrogen atmosphere, and store with activated 4Å molecular sieves.

- Lewis acid catalysts: Tin(IV) chloride (SnCl₄), titanium(IV) chloride (TiCl₄), boron trifluoride etherate (BF₃·OEt₂). Use as received from high-purity suppliers or further purify by distillation or sublimation.

- Initiators: Hydrogen chloride (HCl)/Lewis acid systems, pre-formed carbenium salt systems (e.g., trityl salts), or chain-transfer agents (e.g., dithiocarbamate derivatives).

- Additives: Lewis bases (e.g., esters, ethers) for regulating cationicity, proton scavengers (e.g., 2,6-di-tert-butylpyridine).

2.1.2 Equipment and Setup

- Reaction vessel: Schlenk flask or glass reactor equipped with septum inlet, magnetic stir bar, and connection to vacuum/nitrogen manifold.

- Atmosphere control: High-vacuum line or glove box for oxygen- and moisture-free manipulations.

- Temperature control: Thermostated cooling bath capable of maintaining temperatures from -78°C to room temperature.

- Syringes and cannulas: Gas-tight syringes for precise reagent addition under inert atmosphere.

Living Polymerization of Ortho-Substituted this compound Derivatives

2.2.1 Procedure

- Reactor preparation: Flame-dry the reaction vessel under vacuum and purge with dry nitrogen or argon. Repeat this cycle three times.

- Monomer solution: Transfer the purified PhVE derivative (typically 1.0 M final concentration) to the reaction vessel using dry syringes or cannulas under positive nitrogen pressure.

- Cooling: Cool the monomer solution to the desired temperature (typically -40°C to -78°C) using an appropriate cooling bath.

- Initiation system preparation:

- For HCl/SnCl₄ system: Introduce gaseous HCl (1.0 M solution in dichloromethane or as a measured gas) to the monomer solution.

- Add the Lewis acid (SnCl₄, 1.1 equivalents relative to initiator) dropwise with vigorous stirring.

- Polymerization: Allow the reaction to proceed with continuous stirring. Monitor conversion by periodic sampling for NMR analysis or by observing viscosity increase.

- Termination: After target conversion is reached, terminate the polymerization by adding pre-cooled ammonia-saturated methanol or a solution of a nucleophile (e.g., sodium methoxide in methanol).

- Purification: Precipitate the polymer into a large excess of hexanes or methanol/water mixtures. Redissolve in dichloromethane and reprecipitate. Dry the polymer under vacuum until constant weight.

2.2.2 Key Parameters

- Temperature: Maintain strict temperature control between -40°C and -78°C to suppress transfer and termination.

- Monomer-to-initiator ratio: Determine target molecular weight by [M]₀/[I]₀ ratio.

- Solvent polarity: Use moderately polar solvents (e.g., CH₂Cl₂) to balance ion pair separation and reactivity.

Step-Growth Polymerization of Divinyl Derivatives

2.3.1 Procedure

- Follow steps 1-3 from the previous protocol for reactor preparation and monomer dissolution.

- Initiation: Add the Lewis acid (e.g., SnCl₄) solution dropwise to the divinyl monomer solution at the prescribed temperature.

- Reaction monitoring: Track the disappearance of vinyl groups by ¹H NMR spectroscopy (signals at 6.0-6.5 ppm).

- Gel point observation: Note that the reaction may approach the gel point if carried to high conversion without control.

- Termination and isolation: Quench with methanolic ammonia as before. Recover the polymer by precipitation and drying.

2.3.2 Key Parameters

- Monomer design: Use divinyl ethers with appropriate spacer groups to control network formation.

- Conversion control: For linear polymers, control conversion to avoid gelation.

- Stoichiometry: Maintain precise stoichiometry for AA-BB type polymerizations.

Photocontrolled Cationic Polymerization

2.4.1 Procedure

- Reactor preparation: Use a transparent reactor or sealed tube to allow light penetration.

- Reaction mixture: Combine monomer, chain-transfer agent (e.g., dithiocarbamate 2a, 0.01 equiv relative to monomer), and photocatalyst (e.g., pyrylium derivative 1a, 0.02 mol%) in dichloromethane.

- Irradiation: Expose the reaction mixture to blue LED light (9 W bulb) at room temperature with constant stirring.

- Temporal control: Utilize light on/off cycles to demonstrate temporal control over chain growth.

- Termination and analysis: Quench the reaction and analyze as previously described.

Table 1: Photocatalysts for Cationic Polymerization of Vinyl Ethers

| Photocatalyst | EPC+*/PC• (V vs SCE) | Polymerization Time (min) | Mn (exp) (kg/mol) | Đ |

|---|---|---|---|---|

| 1a (p-Methoxy) | +1.84 | 480 | 10.7 | 1.19 |

| 1b (Phenyl) | +2.55 | 10 | 10.5 | 1.23 |

| 1c (p-Methyl) | +2.23 | 10 | 11.1 | 1.17 |

| 1e (Thiopyrylium) | +2.45 | 300 | 10.3 | 1.21 |

Quantitative Data Summary

Molecular Weight Control and Dispersity

Table 2: Molecular Weight Control in Living Cationic Polymerization of PhVE Derivatives

| Monomer | Initiator System | Temperature (°C) | Theoretical Mn (kg/mol) | Achieved Mn (kg/mol) | Dispersity (Đ) |

|---|---|---|---|---|---|

| PhVE | HCl/SnCl₄ | -78 | 20.0 | 18.5 | 1.15 |

| o-MeO-PhVE | Trityl tetrakis(pentafluorophenyl)borate | -40 | 15.0 | 14.8 | 1.08 |

| o-Me-PhVE | HCl/TiCl₄ | -60 | 25.0 | 23.2 | 1.12 |

| Divinyl derivative | SnCl₄ | -30 | - | - | 1.35 |

Initiation Systems and Reactivity

Table 3: Initiation Systems for Cationic Polymerization of Vinyl Ethers

| Initiator System | Co-initiator/Additive | Relative Rate | Molecular Weight Control | Key Applications |

|---|---|---|---|---|

| Protic Acids (H₂SO₄, CF₃SO₃H) | None | Moderate | Poor (low Mn) | Low molecular weight polymers |

| Lewis Acids (SnCl₄, TiCl₄) | HCl, esters | High | Good to excellent | Living polymerization |

| Stable Carbenium Salts | Non-nucleophilic anions (B(C₆F₅)₄⁻) | High | Excellent | Kinetic studies, block copolymers |

| Photoredox Systems | Pyrylium salts, CTAs | Light-dependent | Excellent | Spatiotemporal control |

Polymerization Mechanism and Key Concepts

Cationic Vinyl Polymerization Mechanism

The living cationic polymerization of phenyl vinyl ethers follows a carbocationic chain-growth mechanism that proceeds through initiation, propagation, and reversible termination steps. The key innovation in living systems is the establishment of a dynamic equilibrium between active carbenium ion species and dormant chain ends, which minimizes chain transfer and irreversible termination reactions that plague conventional cationic polymerization.

The mechanism can be visualized as follows:

Degenerative Chain Transfer in Photocontrolled Systems

In photocontrolled cationic polymerization, a degenerative chain transfer mechanism operates alongside the cationic propagation. This process involves a photoredox cycle where:

- Photooxidation: The excited photocatalyst oxidizes the chain-transfer agent (CTA) or polymer chain end.

- Fragmentation: The resulting radical cation undergoes mesolytic cleavage, generating an active cation and a persistent radical.

- Chain transfer: The active cation propagates while the CTA mediates chain transfer between active and dormant species.

- Deactivation: Reduction of the persistent radical by the reduced photocatalyst produces an anion that caps the polymer chain end.

This mechanism enables excellent control over molecular weight and dispersity while allowing spatiotemporal regulation of chain growth through light irradiation [1].

Post-Polymerization Processing and Characterization

Purification and Isolation

Following polymerization, proper isolation techniques are critical for obtaining pure materials:

- Precipitation: Add the polymer solution dropwise to a 10-fold volume excess of vigorously stirred non-solvent (methanol, hexanes, or methanol/water mixtures).

- Filtration: Collect the precipitated polymer by filtration through a fine-porosity fritted funnel.

- Washing: Thoroughly wash the polymer cake with non-solvent to remove residual monomer and catalyst residues.

- Redissolution and reprecipitation: Repeat the dissolution-precipitation cycle at least twice to ensure complete purification.

- Drying: Dry the polymer under high vacuum (0.1 mmHg or lower) at room temperature for 24-48 hours until constant weight is achieved.

Characterization Methods

- Molecular weight analysis: Use size exclusion chromatography (SEC) with multi-angle light scattering detection for absolute molecular weight determination. Calibrate with narrow dispersity polystyrene standards for comparative measurements.

- NMR spectroscopy: Employ ¹H and ¹³C NMR to determine monomer conversion, chain-end functionality, and structural features.

- Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry: Analyze individual polymer chains to confirm chain-end structure and assess termination reactions.

Troubleshooting and Optimization

Common Issues and Solutions

- Broad molecular weight distribution: Result of slow initiation relative to propagation or insufficient equilibrium between active and dormant species. Solution: Adjust Lewis acid/ligand ratio, lower temperature, or use faster-initiating systems.

- Low molecular weight: Caused by chain transfer to monomer or impurities. Solution: Further purify monomers and solvents, use lower polymerization temperatures, and add proton scavengers.

- Failure to polymerize: Often due to residual moisture or inhibitors. Solution: Implement more rigorous purification protocols for all components.

- Gel formation: Results from branching/crosslinking due to insufficiently controlled reaction conditions. Solution: Use purified monomers, control conversion, and adjust catalyst concentration.

Scale-up Considerations

When scaling up living cationic polymerizations of phenyl vinyl ethers:

- Maintain the same reagent concentrations rather than simply increasing volumes.

- Ensure efficient mixing and heat transfer to maintain temperature homogeneity.

- Implement gradual addition of initiator or monomer for highly exothermic reactions.

- Consider continuous flow reactors for better control of polymerization conditions.

Applications in Materials Science and Drug Development

The living cationic polymerization of phenyl vinyl ethers enables the synthesis of well-defined polymers with specific functionalities for advanced applications. These include:

- Stimuli-responsive drug delivery systems: Poly(vinyl ether) copolymers with tailored hydrophilicity/hydrophobicity balance for controlled drug release.

- Polymer-drug conjugates: Functionalized poly(vinyl ethers) with bioactive molecules attached through cleavable linkages.

- Nanoparticle stabilizers: Block copolymers containing PhVE segments for stabilization of pharmaceutical nanoparticles.

- Biocompatible materials: Poly(vinyl ether) hydrogels and networks with controlled degradation profiles.

The ortho-substituted PhVE derivatives provide opportunities to introduce functional groups that can be further modified post-polymerization, expanding the utility of these materials in pharmaceutical formulations.

References

Known Methods for Controlled Cationic Polymerization of Vinyl Ethers

The table below summarizes initiating systems and conditions for controlled/living cationic polymerization of various vinyl ethers, as reported in the literature. You can adapt these general methodologies for phenyl vinyl ether.

| Initiating System | Example Monomers | Key Conditions | Characteristics / Outcomes |

|---|---|---|---|

| HI/I₂ [1] [2] | Isobutyl, n-butyl, ethyl, benzyl vinyl ether [1] | Not specified in detail for these monomers. | The first discovered system for living cationic polymerization of vinyl ethers [1]. |

| HCl/ZnCl₂ [1] | IBVE, vinyl ethers with urethane or benzoate pendants [1] | In CH₂Cl₂ at -15 °C to -30 °C [1]. | Enables living polymerization for various functionalized monomers [1]. |

| CH₃CH(OiBu)OCOCH₃ / Et₁.₅AlCl₁.₅ [1] | tert-Butyl vinyl ether [1] | In presence of THF at -20 °C [1]. | Achieved living polymerization, though slow (≈60 h for high yield) [1]. |

| TMPCl/DTE / TiCl₄/Ti(OiP)₄ [1] | tert-Butyl, cyclohexyl vinyl ether [1] | In hexanes/MeCl at -88 °C [1]. | Produced polymers with high Tg (up to 88°C) [1]. |

| Hexa(chloromethyl)melamine / ZnCl₂ [1] | IBVE [1] | In CH₂Cl₂ at -45 °C [1]. | Rapid, quantitative initiation; yields hexafunctional star-shaped polymers [1]. |

Generic Experimental Protocol for Living Cationic Polymerization

Based on the systems described, here is a generalized protocol that can be tailored for this compound. This is a hypothetical framework, and parameters (especially temperature, Lewis acid, and solvent) will require optimization for your specific monomer.

Reagents

- Monomer: this compound (purified by standard methods, e.g., distillation over calcium hydride).

- Initiator: Depending on chosen system (e.g., Hydrogen Iodide (HI) in a hexane solution, or a pre-formed adduct like CH₃CH(OiBu)OCOCH₃).

- Lewis Acid Co-initiator: e.g., I₂, ZnCl₂, ZnI₂, Et₁.₅AlCl₁.₅, TiCl₄.

- Solvent: Dry methylene chloride (CH₂Cl₂), hexane/methyl chloride mixture, or toluene.

- Additive (Optional): Lewis base (e.g., THF, ethyl acetate) to stabilize the carbocation and narrow molecular weight distribution.

- Quenching Agent: Pre-chilled methanol or ammonia solution.

Procedure

- Reaction Setup: Perform all operations under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk-line techniques. Use flame-dried glassware.

- Initial Charging: Cool the reaction vessel to the target temperature (e.g., -40°C to -80°C, based on system activity). Add the solvent, initiator, and any Lewis base additive.

- Activation: Add the Lewis acid co-initiator to the stirred solution.

- Polymerization: Initiate the reaction by adding the this compound monomer, either neat or as a solution, typically via a syringe pump for controlled addition.

- Monitoring: Monitor the reaction progress by taking aliquots at intervals for analysis by Gel Permeation Chromatography (GPC) and NMR spectroscopy.

- Termination: Once the desired conversion is reached, quench the reaction by adding a large excess of chilled quenching agent (e.g., methanol).

- Purification: Precipitate the polymer into a large volume of a non-solvent (e.g., methanol/water mixture). Collect the polymer by filtration and dry under vacuum until constant weight.

Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow for the controlled cationic polymerization of vinyl ethers, from preparation to final analysis.

Key Considerations and Challenges

- Monomer Synthesis: this compound may not be commercially available and might require synthesis, for example, through a mercury- or acid-catalyzed vinyl exchange reaction [2].

- Parameter Optimization: The stability of the growing carbocation chain end is highly sensitive to the monomer structure. For this compound, you will need to experimentally optimize the Lewis acid strength, solvent polarity, and temperature to achieve controlled polymerization without side reactions.

- Safety: This work involves air- and moisture-sensitive reagents and catalysts. Strict adherence to inert atmosphere techniques is essential for reproducibility and safety.

References

Comprehensive Application Notes and Protocols: Phenyl Vinyl Ether as an Ethylene Surrogate in Three-Component Reactions

Introduction and Synthetic Context

The development of ethylene surrogates represents a significant advancement in synthetic organic chemistry, addressing the substantial practical challenges associated with using ethylene gas directly in laboratory settings. Ethylene, despite being a simple and abundant two-carbon building block, presents considerable difficulties in handling due to its high flammability, requirement for specialized storage equipment, and propensity for unwanted polymerization under radical conditions. These limitations have hampered its widespread application in complex molecular synthesis, particularly in pharmaceutical and materials science contexts. The emergence of phenyl vinyl ether as a practical ethylene surrogate effectively circumvents these challenges while expanding the synthetic toolbox for constructing valuable molecular architectures. [1]

This application note comprehensively details the utilization of this compound as a versatile ethylene surrogate through a spin-center shift (SCS) mechanism, enabling efficient three-component reactions that connect N-heteroarenes with various coupling partners. The strategic implementation of this methodology allows synthetic chemists to incorporate both ethyl linkers and vinyl groups into nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry and drug development. By providing easily handled reagents that replace gaseous ethylene, this approach significantly enhances safety profiles while maintaining high reaction efficiency and selectivity. The protocols described herein are particularly valuable for researchers working in pharmaceutical synthesis, where the incorporation of ethylene bridges and vinyl functional groups can dramatically influence the pharmacological properties and drug-likeness of target molecules. [1]

Reaction Mechanism and Principle

Spin-Center Shift (SCS) Mechanism

The strategic utility of this compound as an ethylene surrogate hinges on the operation of a spin-center shift (SCS) mechanism, which facilitates the critical C–O bond cleavage that ultimately releases the phenoxy leaving group. This sophisticated process begins with the photoredox-catalyzed generation of various radical species, which subsequently add to the vinyl ether double bond, producing α-oxy radicals. These intermediary α-oxy radicals then undergo addition to protonated N-heteroarenes, forming key radical adducts. The SCS process is initiated when these radical adducts experience a single-electron oxidation, generating cationic intermediates that subsequently undergo elimination of a proton adjacent to the oxygen atom. This elimination triggers the crucial C–O bond cleavage, effectively engaging the phenoxy group as a leaving group and yielding the desired ethylene-bridged products. The driving force for this transformation stems from the conversion of an alkoxy radical into a significantly more stable carbonyl species, providing the thermodynamic impetus for the successful completion of the SCS sequence. [1]

The mechanistic pathway elegantly reconciles the apparent stability of vinyl ethers with their utility as leaving group strategies in radical reactions. By leveraging the SCS paradigm, researchers can effectively exploit the phenoxy moiety in this compound as a masked leaving group, which would otherwise be challenging to eliminate through conventional pathways. This approach represents a fundamental expansion of radical-based synthetic methodology, demonstrating how strategic molecular design can overcome inherent reactivity limitations. The mechanistic nuances of this transformation provide valuable insights for further reaction development and highlight the importance of understanding radical and polar effects in complex reaction design. [1]

Application Scope and Limitations

Heteroarene Coupling Partners

The three-component reaction utilizing this compound as an ethylene surrogate demonstrates remarkable substrate generality across a wide range of N-heteroarenes, which are of paramount importance in pharmaceutical development. The reaction successfully accommodates various heteroaromatic systems, including isoquinolines, quinolines, pyridines, and phenanthrolines, with the reaction efficiency being influenced by both the electronic properties and steric environment around the nitrogen atom. The protonation of the heteroarene under acidic reaction conditions generates the corresponding conjugate acid, which enhances electrophilicity and facilitates the radical addition step. Particularly noteworthy is the protocol's compatibility with complex molecular architectures, enabling the late-stage functionalization of medicinally relevant molecules and peptides, thus providing valuable opportunities for analog generation and structure-activity relationship studies during drug discovery campaigns. [1]

Ethylene-Based Linkers and Vinylation

The synthetic utility of this methodology extends beyond simple ethylene bridging to encompass direct C–H vinylation of N-heteroarenes, significantly expanding the structural diversity accessible through this transformation. Following the initial three-component coupling, subsequent elimination of the sulfonyl group from the adducts provides efficient access to vinylated heteroarene derivatives. This transformation is particularly valuable as it enables the direct installation of vinyl functionalities without requiring pre-functionalized substrates or transition-metal catalysis, representing a significant advance in synthetic efficiency. The incorporated vinyl group serves as a versatile synthetic handle for further elaboration, including hydrogenation, hydrofunctionalization, or dihydroxylation, thereby enabling the preparation of diverse molecular scaffolds from a common intermediate. The ability to selectively install both saturated ethylene linkers and unsaturated vinyl groups using the same starting materials underscores the remarkable versatility of this this compound-based methodology. [1]

Table 1: Representative Coupling Partners Compatible with this compound Ethylene Surrogate [1]

| Coupling Partner Class | Specific Examples | Representative Yield Range | Key Applications |

|---|---|---|---|

| Sulfinates | Sodium 4-chlorobenzenesulfinate, Sodium benzenesulfinate | 70-85% | Three-component coupling, Vinylation precursors |

| Thiols | Aliphatic and aromatic thiols | 65-80% | Thioether synthesis |

| Phosphine Oxides | Diphenylphosphine oxide | 60-75% | Phosphorus-containing heterocycles |

| N-Heteroarenes | Isoquinoline, Quinoline, Pyridine | 60-81% | Pharmaceutical scaffolds |

Experimental Protocols

Standard Three-Component Reaction Setup

Materials and Reagents:

- N-heteroarene (0.1 mmol, 1.0 equiv)

- This compound (0.2 mmol, 2.0 equiv)

- Sodium sulfinate (0.15 mmol, 1.5 equiv)

- 4DPAIPN photocatalyst (1.0 mol%)

- Sulfuric acid (0.2 mmol, 2.0 equiv)

- Anhydrous DMSO (0.3 M concentration relative to heteroarene)

Procedure:

- In an inert atmosphere glovebox, add the N-heteroarene (1a), this compound (2a), sodium sulfinate, and 4DPAIPN photocatalyst to a 5 mL oven-dried reaction vial containing a magnetic stir bar.

- Prepare a fresh stock solution of degassed DMSO (verified by sparging with nitrogen for 30 minutes) and add the appropriate volume to the reaction vial to achieve a 0.3 M concentration.

- Add sulfuric acid dropwise via microsyringe with vigorous stirring to ensure homogeneous acid distribution.

- Securely cap the vial with a PTFE-lined septum and remove it from the glovebox.

- Place the reaction vial approximately 5 cm from a 34 W blue LED strip (maximum emission 450 nm) and initiate irradiation while maintaining continuous stirring at room temperature.

- Monitor reaction progress by TLC or LC-MS at regular intervals. Typical reaction times range from 14-18 hours for complete conversion.

- Upon completion, directly purify the crude reaction mixture by flash column chromatography using hexanes/ethyl acetate gradients or preparative TLC to isolate the desired three-component product.

- Characterize the purified product by ( ^1 )H NMR, ( ^13 )C NMR, and HRMS to verify structural identity and purity. [1]

Direct C–H Vinylation Protocol

Procedure:

- Execute the standard three-component reaction as described in Section 4.1 using the appropriate sulfinate coupling partner.

- Upon completion of the initial coupling, add DBU (1,8-diazabicyclo[5.4.0]undec-7-ene, 3.0 equiv) directly to the reaction mixture.

- Heat the resulting mixture to 80°C with continuous stirring for 4-6 hours to facilitate elimination of the sulfonyl group.

- Monitor the reaction progress by TLC or LC-MS until the starting adduct is fully consumed.

- Cool the reaction mixture to room temperature and dilute with ethyl acetate (10 mL).

- Wash the organic layer with brine (3 × 5 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude residue by flash chromatography to obtain the vinylated N-heteroarene product.

- Confirm the structure by NMR spectroscopy, noting the characteristic vinyl proton signals between δ 5.5-6.5 ppm. [1]

Data Visualization and Workflow

Experimental Workflow Diagram

Mechanistic Pathway Visualization

Analytical Characterization and Optimization

Reaction Optimization Parameters